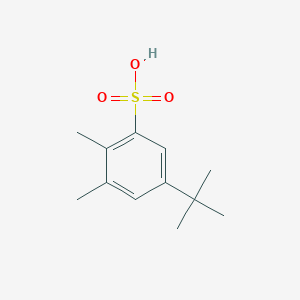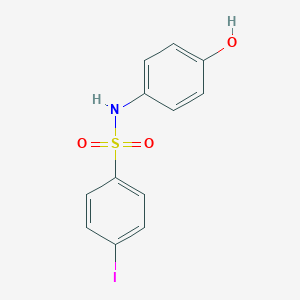
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively binds to BTK and inhibits its activity, which leads to the inhibition of B-cell receptor signaling. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the induction of apoptosis in B-cells. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound induces apoptosis in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Furthermore, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. For example, this compound is a relatively new compound, and its pharmacological properties are still being characterized. Furthermore, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.
Orientations Futures
There are several potential future directions for the research and development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. One direction is to investigate the efficacy of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of this compound in the treatment of other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and to optimize its dosing and administration for clinical use.
Conclusion:
In summary, this compound is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound selectively inhibits BTK and induces apoptosis in B-cells, while also having anti-inflammatory effects. Further research is needed to fully understand the pharmacological properties of this compound and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-thiophenesulfonyl chloride to form 4-methoxyphenyl-2-thienylsulfonyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to afford the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that this compound inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to be effective in reducing disease activity in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Propriétés
Formule moléculaire |
C17H14N2O4S2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-6-4-14(5-7-15)19(17(20)13-8-10-18-11-9-13)25(21,22)16-3-2-12-24-16/h2-12H,1H3 |
Clé InChI |
SZAKCHJXHTZENT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)

![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
